An In-depth Technical Guide to the Biosynthesis of Phomopsin A in Fungi
An In-depth Technical Guide to the Biosynthesis of Phomopsin A in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phomopsin A, a potent mycotoxin produced by the fungus Diaporthe toxica (anamorph Phomopsis leptostromiformis), is a hexapeptide that disrupts microtubule formation, making it a molecule of interest for both toxicological studies and as a potential scaffold for anticancer drug development. This guide provides a comprehensive overview of the Phomopsin A biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It is intended to serve as a technical resource, consolidating current knowledge to facilitate further research and application in drug discovery and biotechnology.
Introduction
Phomopsins are a family of cyclic hexapeptide mycotoxins responsible for the disease lupinosis in livestock that consume infected lupins.[1][2] The primary and most toxic member of this family is Phomopsin A.[3] Its potent antimitotic activity, stemming from its ability to bind to tubulin and inhibit microtubule polymerization, has also made it a subject of interest in cancer research.[2] Understanding the biosynthesis of Phomopsin A is crucial for controlling its production in agriculture and for harnessing its biological activity for therapeutic purposes.
Phomopsin A is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products with diverse structures and biological activities.[2] Its biosynthesis is orchestrated by a dedicated gene cluster, termed the phom cluster, which encodes the necessary enzymes for its intricate synthesis.
The phom Biosynthetic Gene Cluster
The biosynthesis of Phomopsin A is encoded by the phom gene cluster in Phomopsis leptostromiformis. This cluster contains all the genes necessary for the production of the precursor peptide and its subsequent enzymatic modifications.
| Gene | Proposed Function |
| phomA | Precursor peptide |
| phomC | Cupin family protein |
| phomD | Transcriptional regulator |
| phomE | Flavin-dependent monooxygenase |
| phomF | Short-chain dehydrogenase/reductase |
| phomM | S-adenosylmethionine (SAM)-dependent α-N-methyltransferase |
| phomO | Unknown |
| phomQ | Copper-containing tyrosinase |
| phomT | MFS transporter |
| phomYa | UstYa family protein (DUF3328) |
| phomYb | UstYa family protein (DUF3328) |
| phomYc | UstYa family protein (DUF3328), involved in desaturation |
| phomYd | UstYa family protein (DUF3328), involved in desaturation |
| phomYe | UstYa family protein (DUF3328), involved in desaturation |
| Table 1: Genes in the Phomopsin A biosynthetic gene cluster and their proposed functions.[1] |
The Biosynthetic Pathway of Phomopsin A
The biosynthesis of Phomopsin A is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by a series of post-translational modifications.
Precursor Peptide Synthesis
The initial step is the translation of the phomA gene to produce the precursor peptide, PhomA. This peptide contains a leader sequence followed by multiple copies of the core peptide sequence, which will be modified to form Phomopsin A.[2][4]
Key Enzymatic Modifications
The linear precursor peptide undergoes a series of enzymatic modifications to yield the final cyclic hexapeptide.
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Cyclization: The copper-containing tyrosinase, PhomQ, is responsible for the macrocyclization of the core peptide.[2] Gene knockout studies have shown that the deletion of phomQ abolishes the production of Phomopsin A.[2]
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Desaturation: A key feature of Phomopsin A is the presence of several dehydroamino acid residues. The UstYa family proteins, PhomYc, PhomYd, and PhomYe, are essential for these desaturation reactions.[5][6] Knockout of these genes has been shown to prevent the formation of these unsaturated residues.[5][6]
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N-Methylation: The N-terminal amino group of the peptide is methylated by the S-adenosylmethionine (SAM)-dependent methyltransferase, PhomM.[2] In vitro assays have confirmed the activity of PhomM in converting a demethylated precursor to a methylated form.[2][4]
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Chlorination and Hydroxylation: Phomopsin A contains a chlorinated and hydroxylated dehydro-phenylalanine derivative, as well as a hydroxylated isoleucine residue.[3] The enzymes responsible for these modifications have not yet been definitively identified, but it is hypothesized that some of the uncharacterized enzymes in the phom cluster, such as the flavin-dependent monooxygenase (PhomE) and other UstYa family proteins (PhomYa, PhomYb), may be involved.[5]
The precise order of these enzymatic steps is still under investigation, but a proposed pathway is illustrated in the diagram below.
Quantitative Data
Quantitative data on Phomopsin A production is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for its control or enhanced production.
| Fungal Strain/Condition | Phomopsin A Titer | Reference |
| Phomopsis leptostromiformis WA1515 in Czapek-Dox medium + yeast extract | 75-150 mg/L | [7][8] |
| Diaporthe toxica DSM 1894 on peas (14 days, aw 0.98) | 4.49 - 34.3 mg/kg | [9][10] |
| Diaporthe toxica on rehydrated lupins (21 days) | up to 1082.17 ppm | [1] |
| phomQ-knockout mutant of P. leptostromiformis | Production abolished | [2] |
| phomYc, phomYd, or phomYe knockout | Accumulation of intermediates lacking specific desaturations | [5][6] |
Table 2: Production titers of Phomopsin A under various conditions and in different fungal strains.
Currently, specific enzyme kinetic data (Km, kcat) for the Phomopsin A biosynthetic enzymes are not available in the public domain.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the Phomopsin A biosynthetic pathway.
Gene Knockout Studies
Gene knockout is a fundamental technique to determine the function of specific genes in a biosynthetic pathway.
References
- 1. Characterization of a Diaporthe toxica Strain: Growth, Spore Formation, Phomopsin-A, and Alkaloids Production on Lupins [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Structure elucidation of phomopsin A, a novel cyclic hexapeptide mycotoxin produced by Phomopsis leptostromiformis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthetic Studies of Phomopsins Unveil Posttranslational Installation of Dehydroamino Acids by UstYa Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phomopsin A production by Phomopsis leptostromiformis in liquid media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth and toxin production of phomopsin A and ochratoxin A forming fungi under different storage conditions in a pea (Pisum sativum) model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
